molecular formula C25H20N2O2 B1670646 DIM-C-pPhCO2Me CAS No. 151358-48-4

DIM-C-pPhCO2Me

Cat. No.: B1670646
CAS No.: 151358-48-4
M. Wt: 380.4 g/mol
InChI Key: BBAOKSZCULLDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIM-C-pPhCO2Me involves the reaction of indole derivatives with benzaldehyde derivatives under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol . The product is then purified using techniques such as recrystallization or chromatography to achieve a high purity level (≥98%) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

DIM-C-pPhCO2Me undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

DIM-C-pPhCO2Me has a wide range of scientific research applications, including:

Properties

IUPAC Name

methyl 4-[bis(1H-indol-3-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c1-29-25(28)17-12-10-16(11-13-17)24(20-14-26-22-8-4-2-6-18(20)22)21-15-27-23-9-5-3-7-19(21)23/h2-15,24,26-27H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAOKSZCULLDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271204
Record name Methyl 4-(di-1H-indol-3-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151358-48-4
Record name Methyl 4-(di-1H-indol-3-ylmethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151358-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(di-1H-indol-3-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DIM-C-pPhCO2Me
Reactant of Route 2
Reactant of Route 2
DIM-C-pPhCO2Me
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
DIM-C-pPhCO2Me
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
DIM-C-pPhCO2Me
Reactant of Route 5
DIM-C-pPhCO2Me
Reactant of Route 6
DIM-C-pPhCO2Me
Customer
Q & A

Q1: What is the mechanism of action of DIM-C-pPhCO2Me?

A: this compound acts as an antagonist of the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3). [, , , ] It binds to NR4A1 and inhibits its transcriptional activity, thereby downregulating NR4A1-dependent gene expression. This leads to a cascade of downstream effects, including decreased cell proliferation, induction of apoptosis, and inhibition of tumor growth in various cancer cell lines. [, , , ]

Q2: How does this compound impact cancer cell migration and invasion?

A: Studies have shown that this compound can inhibit β1-integrin expression, a protein crucial for cell migration and invasion, in pancreatic and colon cancer cells. [] This inhibition mimics the effects of genetically silencing NR4A1, suggesting that NR4A1 plays a crucial role in regulating β1-integrin levels. Furthermore, this compound reduces β1-integrin-dependent responses such as cell migration and adhesion to fibronectin. []

Q3: Are there any in vivo studies demonstrating the efficacy of this compound?

A: While the provided abstracts don't delve into specific in vivo data, they mention the use of xenograft models to study the compound's effects on tumor growth. [] Additionally, this compound has shown promising results in improving survival rates in a mouse model of Escherichia coli pneumonia, linked to enhanced bacterial clearance and reduced lung injury. [] These findings highlight the therapeutic potential of this compound.

Q4: What are the structural features of this compound that contribute to its activity?

A: While specific structure-activity relationship (SAR) studies aren't detailed in the abstracts, the "C-DIM" scaffold, characterized by the 1,1-bis(3'-indolyl)-1-(phenyl)methane core structure, appears essential for NR4A1 antagonism. [, , ] The p-carboxymethyl substituent on the phenyl ring seems to be a key feature for this compound's activity. Comparing its effects with the p-hydroxyphenyl analog (DIM-C-pPhOH) in future studies could provide valuable insights into the SAR and guide further optimization of NR4A1 antagonists. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.